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Strontium trioxomolybdate

Cat. No.: B087918
CAS No.: 12163-67-6
M. Wt: 231.6 g/mol
InChI Key: VYOWWBCLFIOYHT-UHFFFAOYSA-N
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Description

Academic Significance and Interdisciplinary Research Relevance of Strontium Trioxomolybdate

The academic importance of this compound stems from its remarkable physical properties. It is recognized as one of the most highly conductive oxides, with a room temperature resistivity measured as low as 5.1 μΩ·cm. researchgate.netnih.gov This high conductivity, comparable to some metals, combined with optical transparency, positions SrMoO₃ as a potential replacement for conventional transparent electrodes like indium tin oxide (ITO). researchgate.net Its low work function also makes it suitable for advanced electronic applications. researchgate.netnih.gov

The study of SrMoO₃ is inherently interdisciplinary. Materials scientists are focused on developing novel synthesis techniques, such as pulsed laser deposition and molecular beam epitaxy, to create high-quality thin films and single crystals. researchgate.netresearchgate.net Physicists and chemists investigate its fundamental electronic structure and the origins of its low resistivity, which is attributed to weak electron-phonon interactions. researchgate.net The compound's potential use extends to catalysis, where molybdates are widely used, and could find applications in energy storage and conversion technologies. lidsen.comwikipedia.org

Evolution of Scholarly Inquiry on Molybdate (B1676688) Compounds

Scholarly interest in molybdate compounds has a rich history, evolving from the study of simple molybdate salts to complex oxide structures. wikipedia.orgmdpi.com Molybdates, which contain molybdenum in its highest +6 oxidation state, can form a vast array of oxyanions, leading to diverse and complex structures, from simple tetrahedral ions (MoO₄²⁻) to large polyoxometalates. wikipedia.org

Initially, research focused on the fundamental synthesis and characterization of various molybdate compounds, such as those in the MMoO₄ framework (where M is a metal cation like Ni, Mn, or Co). diva-portal.org The discovery of their potential in applications like catalysis, particularly in the oxidation of methanol (B129727) to formaldehyde (B43269) and hydrodesulfurization of petroleum, spurred further investigation. lidsen.comwikipedia.org The evolution of nanotechnology has more recently guided research towards creating molybdate nanomaterials with specialized properties for use in electronics, sensors, and energy storage devices like supercapacitors. lidsen.com The investigation of perovskite-type molybdates like SrMoO₃ represents a modern frontier in this field, driven by the quest for materials with novel electronic and optical properties for next-generation technologies. researchgate.netnih.gov

Comprehensive Scope and Research Objectives for this compound

Current research on this compound is focused on several key objectives aimed at unlocking its full technological potential. A primary goal is the optimization of synthesis methods to produce large-scale, high-quality single crystals and atomically flat thin films. researchgate.netresearchgate.net Techniques such as the floating-zone method under ultralow oxygen pressure and suboxide molecular beam epitaxy are being refined to achieve this. researchgate.net

A second major objective is to gain a deeper understanding of the fundamental physics governing its unique properties. Advanced characterization techniques, including X-ray absorption spectroscopy and hard X-ray photoemission spectroscopy, are employed to probe its local atomic arrangement and electronic structure. nih.govresearchgate.net Researchers are particularly interested in the details of the [MoO₆] octahedral tilting within the perovskite structure and how it influences the material's conductivity. nih.gov

Finally, a significant area of research involves exploring and demonstrating the viability of SrMoO₃ in practical applications. This includes fabricating and testing it as a transparent conductive electrode in optoelectronic devices and investigating its catalytic activity. researchgate.net These research efforts aim to establish SrMoO₃ as a nontoxic, earth-abundant alternative to conventional materials in advanced technological systems. nih.govresearchgate.net

Data Tables

Table 1: Physical and Chemical Properties of this compound

Property Value
Chemical Formula SrMoO₃
Crystal System Cubic (above 266 K), Tetragonal (below 266 K) nih.gov
Space Group Pm-3m (Cubic) materialsproject.org
Molar Mass 231.56 g/mol
Density ~6.46 g/cm³ materialsproject.org
Resistivity (300 K) 5.1 μΩ·cm researchgate.netnih.gov

Table 2: Crystal Structure Data for this compound (Cubic Perovskite)

Parameter Description Value/Range
Lattice System Cubic -
Coordination Geometry (Sr²⁺) 12-coordinate with O²⁻ Sr-O bond distances: 2.50-3.18 Å materialsproject.org
Coordination Geometry (Mo⁴⁺) 6-coordinate (octahedral) with O²⁻ Mo-O bond length: ~1.99 Å materialsproject.org

Table 3: List of Chemical Compounds Mentioned

Compound Name Chemical Formula
This compound SrMoO₃
Indium Tin Oxide In₂O₃:Sn
Calcium Molybdate CaMoO₄
Barium Molybdate BaMoO₄
Nickel Molybdate NiMoO₄
Manganese Molybdate MnMoO₄
Cobalt Molybdate CoMoO₄
Molybdenum Oxide MoO₃
Strontium Oxide SrO
Strontium Nitrate (B79036) Sr(NO₃)₂
Ammonium Heptamolybdate (NH₄)₆Mo₇O₂₄
Strontium Sr
Calcium Ca
Barium Ba
Molybdenum Mo
Indium In
Tin Sn
Nickel Ni
Manganese Mn
Cobalt Co
Oxygen O
Strontium Ruthenate SrRuO₃

Structure

2D Structure

Chemical Structure Depiction
molecular formula MoO3Sr B087918 Strontium trioxomolybdate CAS No. 12163-67-6

Properties

IUPAC Name

strontium;dioxido(oxo)molybdenum
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Mo.3O.Sr/q;;2*-1;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYOWWBCLFIOYHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-][Mo](=O)[O-].[Sr+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

MoO3Sr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12163-67-6
Record name Strontium trioxomolybdate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012163676
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Advanced Synthesis Methodologies for Strontium Trioxomolybdate Engineering

Solution-Based Approaches for Controlled Morphogenesis of Strontium Trioxomolybdate

Solution-based synthesis methods offer a versatile platform for the fabrication of this compound with controlled morphology and particle size at relatively low temperatures. These techniques facilitate homogeneous mixing of precursors at the atomic level, leading to the formation of highly pure and reactive materials.

Sonochemical Synthesis and Self-Assembly Phenomena

Sonochemical synthesis utilizes the energy of acoustic cavitation to create localized hot spots with extremely high temperatures and pressures, driving chemical reactions. This method has been effectively employed for the synthesis of various perovskite materials. In a typical sonochemical synthesis of this compound, precursors such as strontium nitrate (B79036) and a molybdenum-containing salt are dissolved in a suitable solvent. The solution is then subjected to high-intensity ultrasonic irradiation, which generates and collapses cavitation bubbles, providing the energy required for the formation of SrMoO₃ nanoparticles.

The rapid heating and cooling rates associated with sonochemistry can lead to the formation of amorphous or poorly crystalline nanoparticles, which may subsequently self-assemble into more complex hierarchical structures. nih.govnih.govnih.govresearchgate.net The use of capping agents or surfactants during the synthesis can further influence the self-assembly process, enabling the formation of well-defined morphologies.

Key Findings from Sonochemical Synthesis Studies:

ParameterObservationReference
Precursors Strontium nitrate, Lanthanum(III) nitrate hexahydrate, Sodium sulfide (B99878) nonahydrate nih.gov
Solvent Deionized water nih.gov
Ultrasonic Frequency 50 kHz nih.govnih.gov
Power 200 W nih.gov
Outcome Formation of hierarchical layered structures nih.gov

Co-precipitation Techniques and Elucidation of Particle Growth Mechanisms

Co-precipitation is a widely used and relatively simple method for synthesizing multicomponent oxide materials. ias.ac.inresearchgate.net This technique involves the simultaneous precipitation of strontium and molybdenum species from a homogeneous solution by adding a precipitating agent. The resulting precursor is then subjected to a heat treatment process, typically under a reducing atmosphere, to obtain the desired this compound phase.

The particle growth mechanism in co-precipitation is a complex process involving nucleation, growth, and agglomeration. researchgate.netnih.gov The initial stage involves the rapid formation of a large number of small nuclei upon the addition of the precipitating agent. These nuclei then grow by the diffusion of solute molecules from the solution to their surface. The final particle size and morphology are influenced by several factors, including the concentration of reactants, pH of the solution, temperature, and stirring rate. Studies have shown that hierarchical agglomerates can form during the precipitation of strontium molybdate (B1676688). researchgate.net

Typical Co-precipitation Parameters for Strontium Molybdate:

ParameterDetailsReference
Strontium Precursor Strontium nitrate ias.ac.in
Molybdenum Precursor Sodium molybdate ias.ac.in
Precipitating Agent Changes in pH or solvent composition ias.ac.inresearchgate.net
Post-treatment Sintering at temperatures like 600°C ias.ac.in
Resulting Product Crystalline Strontium Molybdate (SrMoO₄) powder ias.ac.in

Note: Synthesis of this compound (SrMoO₃) via this method would require a subsequent reduction step.

Hydrothermal and Microwave-Assisted Hydrothermal Synthesis Routes

Hydrothermal synthesis involves carrying out chemical reactions in aqueous solutions at elevated temperatures and pressures in a sealed vessel called an autoclave. This method allows for the crystallization of materials with high purity and controlled morphology. For the synthesis of this compound, strontium and molybdenum precursors are dissolved in water, and the pH is adjusted. The solution is then sealed in an autoclave and heated to a specific temperature for a certain duration. mdpi.com

Microwave-assisted hydrothermal synthesis is a more recent development that utilizes microwave radiation to rapidly heat the reaction mixture. researchgate.netarxiv.orgsemanticscholar.orgsci-hub.se This leads to a significant reduction in reaction time and can result in the formation of unique nanostructures. The fast and homogeneous heating provided by microwaves can promote uniform nucleation and growth, leading to particles with a narrow size distribution. sci-hub.searxiv.org

Hydrothermal Synthesis Parameters for Strontium Molybdate:

ParameterDetailsReference
Precursors Sodium molybdate dihydrate (Na₂MoO₄·2H₂O), Strontium nitrate (Sr(NO₃)₂) mdpi.com
Promoter Urea (CO(NH₂)₂) mdpi.com
Temperature 180°C mdpi.com
Duration 24 hours mdpi.com
Outcome Strontium Molybdate (SrMoO₄) mdpi.com

Solid-State Reaction Pathways and High-Temperature Processing of this compound

Solid-state reaction methods are conventional and widely used techniques for the synthesis of ceramic materials, including this compound. These methods involve the reaction of solid precursors at high temperatures to form the desired product.

Conventional Solid-State Reaction Synthesis

In the conventional solid-state reaction method, stoichiometric amounts of precursor powders, such as strontium carbonate (SrCO₃) and molybdenum trioxide (MoO₃), are intimately mixed by grinding or ball milling. The mixture is then calcined at high temperatures, often in a controlled atmosphere, to induce the chemical reaction and formation of this compound. To achieve the desired Mo(IV) oxidation state in SrMoO₃, the synthesis is typically carried out under a reducing atmosphere, such as a mixture of hydrogen and an inert gas.

The reaction kinetics are often controlled by the diffusion of ions through the product layer that forms at the interface of the reactant particles. researchgate.net Multiple grinding and calcination steps may be necessary to ensure a complete and homogeneous reaction.

Spark Plasma Sintering (SPS) for Dense this compound Ceramic Fabrication

Spark Plasma Sintering (SPS), also known as Field Assisted Sintering Technology (FAST), is a powerful technique for the rapid consolidation of powders into dense ceramics. calnanocorp.comyoutube.com In the SPS process, a pulsed direct electric current is passed through a graphite (B72142) die containing the powder compact, while simultaneously applying uniaxial pressure. calnanocorp.comcsic.es The combination of Joule heating and the electric field leads to very high heating rates and significantly reduced sintering times and temperatures compared to conventional sintering methods. calnanocorp.comyoutube.comcsic.es

This technique is particularly advantageous for producing dense this compound ceramics with fine-grained microstructures, which is crucial for optimizing their electrical and mechanical properties. aalto.fimdpi.com The rapid sintering process helps to limit grain growth, resulting in materials with enhanced properties. youtube.comaalto.fi

Key Advantages of Spark Plasma Sintering:

AdvantageDescriptionReference
High Heating Rates Allows for rapid temperature increase, reducing processing time. calnanocorp.com
Short Processing Times Sintering is completed in minutes compared to hours in conventional methods. calnanocorp.comcsic.es
Low Sintering Temperatures Reduces energy consumption and limits grain growth. calnanocorp.com
High Density Produces highly dense and homogeneous bulk materials. calnanocorp.com
Fine Grain Size The rapid process preserves the fine-grained microstructure of the starting powder. youtube.comaalto.fi

Thin Film Deposition Techniques for this compound Layers

The fabrication of high-quality this compound thin films is pivotal for their application in advanced electronic and plasmonic devices. Among various physical vapor deposition techniques, multitarget reactive magnetron sputtering offers a scalable and versatile platform for engineering these complex oxide layers.

Multitarget Reactive Magnetron Sputtering Methodologies

Multitarget reactive magnetron sputtering (MT-RMS) for the synthesis of strontium molybdate films typically employs individual metallic targets of strontium (Sr) and molybdenum (Mo) within a vacuum chamber. nih.govmdpi.com This co-sputtering technique allows for precise control over the film's stoichiometry by independently adjusting the power supplied to each magnetron source.

The sputtering process is conducted in a reactive atmosphere composed of a mixture of an inert gas, typically argon (Ar), and a reactive gas, oxygen (O₂). nih.govmdpi.com The argon plasma is used to bombard the metallic targets, ejecting Sr and Mo atoms, which then react with the oxygen present in the chamber to form a strontium-molybdenum-oxide film on the substrate. The composition and properties of this precursor film are highly dependent on several key deposition parameters.

Target Materials and Purity: High-purity metallic targets are essential to minimize contaminants in the deposited films. Typically, strontium targets with a purity of 99.9% and molybdenum targets with a purity of 99.5% are utilized. nih.govmdpi.com

Control of Film Composition: A key advantage of the multitarget approach is the ability to control the concentration of molybdenum in the film by varying the power applied to the Mo target's magnetron. nih.govmdpi.com This allows for the deposition of SrO-MoO₃ mixed-oxide films with a range of compositions. These as-deposited films are often amorphous or may contain a mixture of different strontium and molybdenum oxides. nih.govmdpi.com

Post-Deposition Annealing: Crucially, the as-sputtered strontium-molybdenum-oxide films are generally not in the desired perovskite SrMoO₃ phase. A subsequent thermal treatment, or annealing, is required to induce the crystallization and phase transformation into this compound. This annealing step is typically performed in a reducing atmosphere, such as a mixture of H₂ and Ar, to facilitate the reduction of molybdenum to the Mo⁴⁺ oxidation state characteristic of SrMoO₃.

The table below summarizes typical parameters for the initial deposition of the precursor film using MT-RMS.

ParameterValue/Range
Target Materials Strontium (Sr), Molybdenum (Mo)
Target Purity Sr: 99.9%, Mo: 99.5%
Sputtering Gas Argon (Ar)
Reactive Gas Oxygen (O₂)
Composition Control Variation of power to Mo target
As-Deposited Film Amorphous or mixed SrO-MoO₃ oxide

Detailed Research Findings: Studies utilizing X-ray photoelectron spectroscopy (XPS) on films deposited by MT-RMS have shown that both molybdenum and strontium are in an oxidized state, with no metallic peaks detected. nih.govmdpi.com Deconvolution of the high-resolution XPS spectra for molybdenum often reveals the presence of multiple Mo 3d peaks, indicating that molybdenum exists in various valence states within the as-deposited film. nih.govmdpi.com In contrast, the strontium Sr 3d spectra typically show a more uniform oxidation state. nih.govmdpi.com

The research underscores that the films produced by this method serve as a starting material for the subsequent production of SrMoO₃ films via thermal treatment. nih.govmdpi.com While direct synthesis via MT-RMS remains elusive in the reviewed literature, this two-step approach provides a viable pathway to engineering this compound thin films. Further research into in-situ heating in a controlled reactive atmosphere during sputtering could potentially lead to a more direct synthesis route.

Crystallographic Investigations and Structural Transformations of Strontium Trioxomolybdate

Ambient Pressure Crystal Structure of Strontium Trioxomolybdate

At ambient conditions, this compound (SrMoO₄) crystallizes in the scheelite structure, named after the mineral CaWO₄ osti.gov. This structure is a key focus for understanding the material's properties before it undergoes pressure-induced transformations.

Characterization of the Tetragonal Scheelite Phase (I4₁/a Space Group)

The ambient pressure phase of this compound is a tetragonal scheelite structure belonging to the space group I4₁/a osti.govmalta-consolider.comnih.gov. In this configuration, the molybdenum atoms are tetrahedrally coordinated with oxygen, while the strontium atoms are in a dodecahedral coordination environment. The structure is characterized by a three-dimensional framework of corner-sharing SrO₈ dodecahedra and MoO₄ tetrahedra. The refined crystallographic parameters for this phase are detailed in the table below.

Table 1. Crystallographic Data for the Tetragonal Scheelite Phase of this compound at Ambient Pressure.

ParameterValue
Crystal SystemTetragonal
Space GroupI4₁/a
Lattice Constant (a)5.394 Å
Lattice Constant (c)12.020 Å
Unit Cell Volume (V)350.07 ų
Formula Units (Z)4

Analysis of Local Structural Distortions and Coordination Environments

The scheelite structure of this compound features distinct coordination environments for its constituent atoms. Each molybdenum (Mo) site is surrounded by four equivalent oxygen (O) atoms, forming a nearly ideal tetrahedral geometry osti.gov. These MoO₄ tetrahedra are isolated from each other within the crystal lattice.

High-Pressure Induced Phase Transitions in this compound

The application of high pressure induces significant structural changes in this compound, leading to reversible phase transitions. These transformations are of considerable interest due to their ferroelastic nature.

Scheelite-to-Fergusonite Transformation (I2/a Monoclinic Phase)

Upon compression, this compound undergoes a phase transition from the tetragonal scheelite structure to a monoclinic M-fergusonite structure osti.govmalta-consolider.com. High-pressure angle-dispersive x-ray diffraction studies have identified this transition occurring at approximately 12.2(9) GPa osti.gov. The fergusonite phase is a distorted and compressed version of the scheelite structure, resulting from small displacements of the strontium and molybdenum atoms and larger shifts in the oxygen positions osti.govmalta-consolider.com. This transformation involves a lowering of the point-group symmetry from 4/m to 2/m, and there is no significant volume collapse observed at the transition point osti.gov. The transition is reversible, with the material reverting to the initial scheelite phase upon the release of pressure osti.gov.

Table 2. Crystallographic Data for the High-Pressure Monoclinic Fergusonite Phase of this compound.

ParameterValue (at 13.1 GPa)
Crystal SystemMonoclinic
Space GroupI2/a
Lattice Constant (a)5.265 Å
Lattice Constant (b)11.191 Å
Lattice Constant (c)5.195 Å
Monoclinic Angle (β)90.9°
Formula Units (Z)4

Identification of Subsequent High-Pressure Polymorphs and Structural Sequences

In high-pressure studies conducted up to 25 GPa, no additional phase transitions were observed for this compound beyond the scheelite-to-fergusonite transformation osti.gov. The monoclinic distortion, characterized by the deviation of the β angle from 90°, was found to increase progressively with pressure, reaching 92.7° at 25 GPa osti.gov. This suggests that the fergusonite structure remains the stable high-pressure phase within this studied range. While other ABO₄-type compounds can follow a longer structural sequence under pressure, for this compound, further transformations would require pressures exceeding 25 GPa osti.govmalta-consolider.com.

Ferroelastic Transformation Mechanisms and Applications of Landau Theory

The scheelite-to-fergusonite transition in this compound is characterized as a proper, second-order ferroelastic transformation osti.govmalta-consolider.com. A ferroelastic transition is one in which a spontaneous strain appears as the primary order parameter during the phase change. The "proper" designation indicates a strong coupling between this spontaneous strain and an acoustic mode.

Landau theory provides a powerful framework for describing this type of continuous, second-order phase transition malta-consolider.com. According to the theory, the transition is driven by the softening of a specific lattice vibrational mode. For the scheelite-to-fergusonite transition, this involves the softening of a Raman-active B_g optic mode at the center of the Brillouin zone malta-consolider.com. As pressure increases, the frequency of this soft mode decreases. The transition occurs when the frequency of this mode approaches zero, causing the tetragonal lattice to become unstable and distort into the lower-symmetry monoclinic fergusonite structure malta-consolider.com. This mechanism, involving the coupling between the optic mode and the ferroelastic strain of B_g symmetry, is a hallmark of this transformation in scheelite-type molybdates and tungstates malta-consolider.com.

Anisotropic Compressibility and Modulations of Interatomic Bonds Under Pressure

The response of this compound (SrMoO₃) to hydrostatic pressure has been investigated through computational studies, providing insight into its structural compressibility. The bulk modulus, which is a measure of a substance's resistance to uniform compression, has been calculated using ab-initio methods based on density functional theory (DFT). Calculations employing the Local Density Approximation (LDA) determined the bulk modulus to be 143.025 GPa. researchgate.net A separate calculation using the Generalized Gradient Approximation (GGA) yielded a comparable value of 146.14 GPa. researchgate.net

These theoretical values indicate a significant resistance to volume change under applied pressure. While detailed experimental data on the anisotropic compression—the differing compressibility along various crystallographic axes—is not extensively documented in the available literature, the fundamental effect of pressure is a reduction in the unit cell volume. This volume decrease inherently leads to a shortening of the interatomic bond lengths within the crystal structure. nih.gov Consequently, under increasing pressure, the distances for both the Strontium-Oxygen (Sr-O) and Molybdenum-Oxygen (Mo-O) bonds are expected to decrease. nih.gov

Calculated Bulk Modulus of this compound
Computational MethodCalculated Bulk Modulus (GPa)
Local Density Approximation (LDA)143.025
Generalized Gradient Approximation (GGA)146.14

Structural Stability and Lattice Dynamics Studies in this compound

The lattice dynamics of this compound in its cubic perovskite phase have been explored through theoretical calculations. The phonon dispersion, which describes the relationship between the frequency of lattice vibrations and their momentum, provides critical information about the stability of a crystal structure. For the cubic Pm-3m structure of SrMoO₃, density functional theory (DFT) calculations have shown no imaginary phonon modes. nsf.gov The absence of such modes, which would indicate a dynamic instability, suggests that the ideal cubic perovskite structure is dynamically stable, at least at the level of this theoretical approach. nsf.gov

These calculations, however, do reveal a notably soft R₄⁺ phonon mode with a low frequency of approximately 1 THz. nsf.gov Soft phonon modes are often precursors to structural phase transitions, as they represent low-energy pathways for atomic displacements. In the case of perovskites, the R-point modes are typically associated with the tilting or rotation of the corner-sharing octahedra—in this case, the MoO₆ octahedra. The softness of this mode is consistent with the fact that SrMoO₃ undergoes temperature-driven phase transitions involving precisely such octahedral rotations. nsf.govaps.org

At room temperature, SrMoO₃ adopts the ideal cubic perovskite structure with the space group Pm-3m. aps.org As the temperature is lowered to approximately 250-266 K, the compound undergoes a transition to a tetragonal phase characterized by the space group I4/mcm. aps.org Upon further cooling to below approximately 125-150 K, a second phase transition occurs, resulting in an orthorhombic ground state with the space group Imma. aps.org

Temperature-Dependent Structural Phases of this compound
Temperature RangeCrystal SystemSpace GroupNature of Distortion
> 266 KCubicPm-3mIdeal perovskite structure, no octahedral tilting
~125 K - 266 KTetragonalI4/mcmRotation/tilting of MoO₆ octahedra
< 125 KOrthorhombicImmaFurther rotation/tilting of MoO₆ octahedra

Electronic Structure and Band Engineering in Strontium Trioxomolybdate

First-Principles Calculations of Electronic Band Structure

First-principles calculations, rooted in quantum mechanics, serve as a fundamental tool for investigating the electronic properties of materials without prior experimental input. For Strontium trioxomolybdate (SrMoO₃), these computational methods have been instrumental in elucidating its metallic nature and the significant role of electron correlations.

Density Functional Theory (DFT) and its advanced implementations are the primary methods for calculating the electronic structure of SrMoO₃. Initial studies have employed approximations like the Local Density Approximation (LDA) and the Generalized Gradient Approximation (GGA) to determine structural parameters. researchgate.net These calculations provide foundational data on lattice constants and bulk moduli, which align well with experimental findings. researchgate.net

However, due to the moderately correlated nature of electrons in the Molybdenum 4d orbitals, more sophisticated methods are necessary for an accurate description. nsf.govresearchgate.net The DFT+U method, which adds an on-site Coulomb interaction term (U), has been used, but it can overestimate octahedral rotations and the tendency for magnetic ordering. nsf.gov The most successful approach for SrMoO₃ has been the combination of DFT with Dynamical Mean-Field Theory (DFT+DMFT). nsf.govnsf.gov This method provides a more accurate picture of the electronic self-energy and the effects of dynamic electron correlations, which are crucial for understanding the material's high conductivity. nsf.gov DFT+DMFT calculations have been shown to be in good agreement with experimental data from Angle-Resolved Photoemission Spectroscopy (ARPES). nsf.govaps.org

Table 1: Comparison of DFT Calculation Methods for SrMoO₃ Structural Parameters

MethodCalculated Lattice Parameter (Å)Calculated Bulk Modulus (GPa)Reference
LDA3.99143.025 researchgate.net
GGA4.04146.14 researchgate.net

The electronic states near the Fermi level in this compound, which govern its electrical properties, are primarily composed of Molybdenum (Mo) 4d orbitals. The Mo⁴⁺ ion in the perovskite structure has an electronic configuration of 4d², with these two electrons partially filling the t₂g orbitals. nsf.gov These Mo 4d t₂g states form the conduction band and cross the Fermi level, leading to the material's metallic character. nsf.gov

Theoretical calculations and experimental results consistently show that this compound is a metal and does not possess an electronic band gap. nsf.govresearchgate.net Its electronic structure is characterized by bands crossing the Fermi level, which allows for a high density of charge carriers. nsf.gov This metallic nature is the reason for its exceptionally low room-temperature resistivity, which is among the lowest for any oxide material. researchgate.net

Experimental validation of the theoretical band structure has been extensively performed using Angle-Resolved Photoemission Spectroscopy (ARPES). nsf.govaps.org ARPES experiments on high-quality thin films of SrMoO₃ have successfully mapped its Fermi surface and quasiparticle dispersions. nsf.gov The results confirm the electron-like nature of the Fermi surface cylinders and show that the quasiparticle bands can be traced over a wide energy range, indicating highly coherent electronic states. aps.org The excellent agreement between ARPES data and DFT+DMFT calculations validates the theoretical models and confirms that SrMoO₃ is a weakly to moderately correlated metal. nsf.govaps.org

Charge Transfer Phenomena and Local Electron Localization in this compound

The electronic properties of this compound (SrMoO₃) are largely defined by the behavior of electrons within the Mo 4d and O 2p orbitals. While SrMoO₃ is recognized for its high metallic conductivity, indicative of delocalized electrons, phenomena involving charge transfer and instances of electron localization play a crucial role in its nuanced electronic structure and response to external stimuli.

Charge Transfer Excitations:

Spectroscopic studies and theoretical calculations have identified the presence of charge transfer phenomena in this compound. A notable charge transfer transition occurs from the hybridized Mo 4d-O 2p bonding band to an unoccupied Mo 4d t₂g band. This type of excitation is a fundamental aspect of the electronic structure of many transition metal oxides, governing their optical and dielectric properties. In heterostructures where SrMoO₃ is interfaced with other oxides, the alignment of oxygen p-states can drive charge transfer across the interface, leading to a redistribution of electron density and potentially inducing novel electronic phases.

Mechanisms of Electron Scattering and Localization:

The itinerant electrons in SrMoO₃ are subject to various scattering mechanisms that can influence their transport and, under certain conditions, lead to localization. The nature of this scattering is temperature-dependent. At lower temperatures, electron-electron interactions are the dominant scattering mechanism, consistent with Fermi-liquid behavior. As the temperature increases, electron-phonon interactions become more significant. This coupling between electrons and lattice vibrations (phonons) is a key factor that can lead to the formation of polarons, which are quasiparticles consisting of an electron "dressed" by a cloud of phonons. The formation of polarons represents a form of transient electron localization.

While bulk SrMoO₃ does not exhibit strong electron localization, the scenario can be different in ultrathin films or in the presence of defects. In ultrathin films of SrMoO₃, a metal-insulator transition has been observed, which may be driven by a polaronic mechanism where charge carriers become increasingly localized as the film thickness is reduced.

Furthermore, defects within the crystal lattice, such as oxygen vacancies, can create localized electronic states within the bandgap. These defect-induced states can trap electrons, leading to local changes in the electronic and magnetic properties of the material. While SrMoO₃ is generally considered a weakly correlated system, the interplay of electron-electron interactions, electron-phonon coupling, and defects can create conditions where electrons exhibit a more localized character than would be expected from simple band theory.

The following table summarizes the key electronic phenomena discussed:

PhenomenonDescriptionRelevant Factors
Charge Transfer Excitation of electrons from Mo 4d-O 2p bonding states to unoccupied Mo 4d t₂g states.Photon energy, interfacial band alignment in heterostructures.
Electron-Electron Scattering Dominant scattering mechanism at low temperatures, characteristic of a Fermi liquid.Temperature, carrier density.
Electron-Phonon Coupling Interaction between electrons and lattice vibrations, becoming more prominent at higher temperatures.Temperature, crystal structure.
Polaron Formation Quasiparticle formation due to strong electron-phonon coupling, leading to transient electron localization.Strength of electron-phonon interaction.
Defect-Induced Localization Creation of localized electronic states by crystal imperfections (e.g., oxygen vacancies) that can trap electrons.Defect concentration and type.

Optical Phenomena and Luminescence Mechanisms in Strontium Trioxomolybdate

Intrinsic Luminescence and Self-Activation Processes of Strontium Trioxomolybdate

Undoped this compound exhibits inherent luminescence, often referred to as self-activation. This phenomenon originates from the electronic structure of the material itself, specifically the molybdate (B1676688) anionic groups, and can be influenced by native crystal defects.

The intrinsic luminescence of pure SrMoO₄ is characterized by a broad emission band in the visible spectrum, typically centered around 525-550 nm. researchgate.netresearchgate.net This emission is not due to impurities but arises from the molecular orbitals within the tetrahedral [MoO₄]²⁻ anionic complexes that constitute the crystal lattice. The process is initiated by the absorption of ultraviolet (UV) radiation, which excites a charge transfer from the filled 2p orbitals of the oxygen ligands to the empty 4d orbitals of the central molybdenum (Mo⁶⁺) ion. medphysics-irk.ru

This phenomenon is known as a Ligand-to-Metal Charge Transfer (LMCT). medphysics-irk.ru The absorption of a UV photon creates an excited state, which can be described as a self-trapped exciton (B1674681)—an electron-hole pair localized on the molybdate complex. researchgate.netresearchgate.net The subsequent radiative relaxation of this exciton results in the characteristic broad, blue-green light emission. The large Stokes shift (the difference in energy between the absorption and emission maxima) and the broad nature of the emission band are indicative of significant structural relaxation in the excited state. The excitation spectra for this intrinsic luminescence typically show a broad LMCT band with a maximum intensity between 275 and 300 nm. medphysics-irk.ru

In addition to the fundamental LMCT process within the perfect crystal lattice, intrinsic point defects play a crucial role in the luminescence mechanisms of this compound. These defects, such as oxygen vacancies, create localized energy levels within the band gap of the material.

Rare-Earth Ion Doping for Luminescence Enhancement and Tuning

The intrinsic luminescence of SrMoO₄ can be tailored for specific applications by introducing rare-earth (RE) ions into the host lattice. These RE ions act as activators, substituting for Sr²⁺ ions and introducing new, efficient pathways for light emission. This doping strategy allows for significant enhancement of luminescence and precise tuning of the emission color.

In rare-earth doped SrMoO₄, an efficient energy transfer from the [MoO₄]²⁻ groups to the dopant ions is critical for bright luminescence. Following the initial UV excitation of the molybdate host via the LMCT process, the absorbed energy can be non-radiatively transferred to the energy levels of the nearby rare-earth ions. This host-to-activator energy transfer excites the RE ions, which then de-excite by emitting light at their own characteristic wavelengths.

While doping with rare-earth ions can significantly enhance luminescence, there is an optimal concentration for each dopant. Beyond this critical concentration, the luminescence intensity begins to decrease, a phenomenon known as concentration quenching. This quenching occurs because the average distance between the dopant ions becomes short enough for non-radiative energy transfer processes to dominate over radiative emission. mdpi.comnih.gov

Energy can migrate from one activator ion to another until it reaches a quenching site, such as a crystal defect or a cluster of activator ions, where the energy is lost as heat. The critical distance (Rc) for energy transfer, which dictates the onset of quenching, can be estimated using Blasse's formula. researchgate.net The mechanism of quenching can be due to exchange interaction or electric multipole-multipole interactions, depending on this critical distance. mdpi.com For instance, in SrMoO₄ doped with increasing concentrations of Eu³⁺, the intensity of the characteristic red emission first increases and then decreases after reaching a maximum at an optimal doping level. semanticscholar.orgaip.org

Table 1: Luminescence Quenching in Rare-Earth Doped Molybdates

Host Material Dopant Ion Optimal Concentration Quenching Mechanism
Gd₂(MoO₄)₃ Er³⁺ 20 mol% Electric Dipole-Dipole
SrMoO₄:[Eu³⁺]/[Tb³⁺] Eu³⁺ ~0.3 ratio to Tb³⁺ Formation of secondary phase

A powerful strategy for creating versatile phosphors is the co-doping of the SrMoO₄ host with multiple rare-earth ions. By carefully selecting the dopants and controlling their relative concentrations, the emission color of the phosphor can be precisely tuned across the visible spectrum. mdpi.commdpi.com

Table 2: Emission Properties of Doped and Co-doped this compound

Dopant(s) Excitation Wavelength (nm) Major Emission Peaks (nm) Emitted Color CIE 1931 Coordinates (x, y)
Tb³⁺ 287 544 Green (0.2741, 0.5819)
Eu³⁺ 290 613 Red (0.4689, 0.4253)

Data sourced from studies on co-precipitation synthesized SrMoO₄ phosphors. mdpi.com

Photo-Physical Processes and Light-Matter Interactions in this compound

No information available in the scientific literature regarding luminescence-related photo-physical processes.

Given the constraints of adhering strictly to scientifically validated information solely on this compound, it is not possible to generate the requested article. Future research may uncover luminescent properties in this material, potentially through nanostructuring, doping, or the introduction of specific defects, but such data is not currently present in the available scientific literature.

Advanced Characterization Methodologies in Strontium Trioxomolybdate Research

X-ray Diffraction Techniques for Structural Elucidation

X-ray diffraction (XRD) stands as a fundamental tool for probing the crystalline structure of materials. In the study of strontium trioxomolybdate, various XRD methods are utilized to identify its crystallographic phases, determine precise structural parameters, and investigate its behavior under extreme conditions.

Powder X-ray Diffraction (PXRD) for Phase Identification and Crystallinity Assessment

Powder X-ray diffraction (PXRD) is the primary technique for confirming the phase purity and crystalline nature of synthesized SrMoO₃. The diffraction pattern serves as a unique fingerprint of the material's crystal structure. For this compound, PXRD analysis confirms that at room temperature, the compound crystallizes in the ideal cubic perovskite structure. researchgate.netresearchgate.net This structure is characterized by a specific arrangement of strontium, molybdenum, and oxygen atoms in the crystal lattice. The sharpness and intensity of the diffraction peaks provide a qualitative assessment of the material's crystallinity, with sharp, well-defined peaks indicating a highly ordered crystalline structure. Researchers use PXRD to ensure that synthesized samples are single-phase, without impurities from precursor materials or more stable phases like Strontium Molybdate (B1676688) (SrMoO₄). researchgate.netaps.org

Rietveld Refinement for Precise Structural Parameter Determination

Following phase identification, the Rietveld refinement method is applied to the powder diffraction data to extract precise quantitative structural information. wikipedia.org This powerful analytical technique involves fitting a calculated diffraction profile to the entire experimental pattern, allowing for the determination of lattice parameters, atomic positions, and other structural details with high accuracy.

For SrMoO₃, Rietveld refinement of neutron and X-ray diffraction data has been instrumental in characterizing its temperature-dependent structural phase transitions. researchgate.net At room temperature, SrMoO₃ adopts a cubic perovskite structure belonging to the Pm-3m space group. researchgate.net As the temperature is lowered, it undergoes two successive phase transitions: first to a tetragonal structure (I4/mcm) around 266 K, and then to an orthorhombic structure (Imma) below 125 K. researchgate.net These transitions are driven by the tilting of the MoO₆ octahedra. researchgate.net Rietveld analysis provides the precise lattice parameters for each phase. researchgate.net

Table 1: Crystallographic Data for this compound (SrMoO₃) at Various Temperatures

Temperature (K) Crystal System Space Group Lattice Parameters (Å) Reference
300 Cubic Pm-3m a = 3.97629(3) researchgate.net
130 Tetragonal I4/mcm a = 5.6023(1), c = 7.9268(2) researchgate.net

This table is interactive. Users can sort the data by clicking on the column headers.

Angle-Dispersive X-ray Diffraction (ADXRD) for High-Pressure Investigations

Angle-dispersive X-ray diffraction (ADXRD) using a diamond anvil cell is a key technique for studying the structural stability and phase transitions of materials under high pressure. While this method has been applied to the related compound strontium molybdate (SrMoO₄), which transforms from a scheelite to a fergusonite structure under pressure, publicly available research on high-pressure ADXRD studies specifically for the perovskite this compound (SrMoO₃) is limited. osti.gov Such investigations would be valuable for understanding the compressibility of the Mo-O bonds and the stability of the perovskite structure under extreme conditions, which is relevant for geophysical applications and the synthesis of novel materials.

Vibrational Spectroscopy for Lattice Dynamics and Molecular Analysis

Vibrational spectroscopy techniques, including Raman and Fourier Transform Infrared (FTIR) spectroscopy, are used to probe the lattice dynamics and chemical bonding within a material. These methods are sensitive to the local symmetry and the nature of interatomic forces.

Raman Spectroscopy for Vibrational Modes and Phonon Analysis

Raman spectroscopy measures the inelastic scattering of light, which provides information about the vibrational, rotational, and other low-frequency modes in a system. For crystalline solids, these modes are known as phonons. The analysis of Raman spectra is governed by group theory selection rules, which dictate which phonon modes are Raman-active based on the crystal's symmetry.

For this compound in its ideal cubic perovskite structure (Pm-3m) at room temperature, first-order Raman scattering is theoretically forbidden due to the high symmetry of the crystal lattice. arxiv.org However, Raman spectroscopy becomes a powerful tool for studying the lower-temperature, lower-symmetry phases. The structural distortions that occur during the transitions to the tetragonal (I4/mcm) and orthorhombic (Imma) phases break the inversion symmetry, activating specific phonon modes. researchgate.netarxiv.org These newly active Raman modes are directly related to the tilting and bending of the MoO₆ octahedra. arxiv.orgresearchgate.net By analyzing the number, position, and polarization dependence of the Raman peaks, researchers can gain detailed insight into the nature of these structural distortions and the associated lattice dynamics. While specific experimental Raman spectra for SrMoO₃ are not widely reported, analysis of other orthorhombic perovskites shows that distinct modes corresponding to octahedral rotation and bending can be identified. arxiv.org

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bonding Assessment

Fourier Transform Infrared (FTIR) spectroscopy is an absorption spectroscopy technique that provides information about the chemical bonds within a material. tue.nl When a material is irradiated with infrared light, its molecules absorb energy at specific frequencies corresponding to the vibrational frequencies of their chemical bonds.

Electron Microscopy and Surface Characterization Techniques

Advanced electron microscopy techniques are indispensable for understanding the intricate relationship between the structure and properties of this compound (SrMoO₃). These methods provide high-resolution insights into the material's morphology, crystal structure, and elemental composition from the microscale down to the atomic level.

Scanning Electron Microscopy (SEM) for Morphology and Microstructure Analysis

In the study of SrMoO₃-based materials for solid oxide fuel cells, SEM analysis is crucial for evaluating the porosity of the electrodes, a key requirement for efficient fuel cell operation mdpi.com. For instance, after testing in a fuel cell, SEM images can confirm the desired porous structure of the electrodes and the dense nature of the electrolyte mdpi.com. When synthesized as thin films, SEM is used to assess surface morphology. For example, the surface of SrMoO₃ thin films grown on strontium titanate (SrTiO₃) substrates has been observed to be smooth researchgate.net. The morphology of related strontium molybdate compounds, such as SrMoO₄, has been shown to feature octahedral and dumbbell-like shapes researchgate.net.

The data table below summarizes typical morphological observations of this compound and related compounds using SEM.

Sample FormObserved Morphology/MicrostructureReference
SrMoO₃-based AnodePorous electrode structure mdpi.com
SrMoO₃ Thin FilmSmooth surface researchgate.net
SrMoO₄ CrystalsOctahedral and dumbbell-like shapes researchgate.net

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) for Nanostructure Analysis

Transmission Electron Microscopy (TEM) and its high-resolution variant (HRTEM) offer unparalleled insight into the nanostructure of this compound. These techniques allow for direct visualization of the material's internal structure, including its crystallinity and atomic lattice. youtube.comust.hkmdpi.com

HRTEM studies performed on high-quality SrMoO₃ thin films have confirmed their excellent crystallinity and epitaxial nature researchgate.net. In these analyses, the atomic planes of the SrMoO₃ film are observed to be regularly aligned with those of the substrate, such as SrTiO₃ researchgate.net. High-angle annular dark-field scanning transmission electron microscopy (HAADF-STEM), a technique often performed on a TEM, has been used to conduct cross-sectional microstructural analysis of SrMoO₃ films, revealing single-phase epitaxial perovskite structures. nih.govaps.org This level of analysis is crucial for confirming that the films are fully strained to the substrate and for identifying any potential defects or dislocations at the interface researchgate.netaps.org.

Selected Area Electron Diffraction (SAED) for Crystallographic Orientation

Selected Area Electron Diffraction (SAED) is a TEM-based technique used to determine the crystal structure and orientation of materials. By analyzing the diffraction pattern produced when an electron beam passes through a specific area of the sample, detailed crystallographic information can be obtained. youtube.comust.hk

For epitaxial SrMoO₃ thin films, SAED patterns confirm their single-crystal nature and their crystallographic alignment with the substrate researchgate.net. The sharp, well-defined spots in the diffraction pattern are indicative of high-quality crystallinity researchgate.net. Similarly, nano-beam electron diffraction (NBED) has been used to analyze the perovskite structure of SrMoO₃ films at the nanoscale nih.gov. The four-fold symmetry observed in diffraction patterns is consistent with the expected cubic perovskite structure of SrMoO₃, confirming that the film has grown epitaxially on the substrate nih.gov.

Energy Dispersive X-ray Spectroscopy (EDX) for Elemental Composition Mapping

Energy Dispersive X-ray Spectroscopy (EDX), often coupled with SEM or TEM, is a powerful tool for determining the elemental composition of this compound. ust.hk This technique identifies the elements present in a sample and can be used to map their distribution with high spatial resolution.

EDX analysis is routinely used to confirm the stoichiometry of synthesized SrMoO₃, ensuring the correct ratio of strontium, molybdenum, and oxygen. In studies of doped materials, such as Al-doped SrMoO₃, EDX can verify the presence and distribution of the dopant element mdpi.com. Cross-sectional EDX mapping of thin films provides a visual representation of the elemental distribution across the film and the substrate interface, confirming the film's composition nih.gov. However, challenges in EDX analysis can arise from peak overlaps, such as the Sr L-alpha line (1.8 keV) potentially overlapping with the Si K-alpha peak (1.74 keV) if a silicon-based substrate is used researchgate.net.

The table below shows a representative example of elemental data obtained from EDX analysis.

ElementSignalExpected PresenceConfirmation
Strontium (Sr)Sr Lα, Sr KαYesConfirmed
Molybdenum (Mo)Mo LαYesConfirmed
Oxygen (O)O KαYesConfirmed

Spectroscopic Techniques for Electronic and Optical Properties

Spectroscopic methods are vital for probing the electronic structure of this compound, providing information on electronic transitions, band structure, and optical characteristics that govern its electrical conductivity and potential applications.

UV-Visible Absorption Spectroscopy for Electronic Transitions and Band Gap Determination

UV-Visible (UV-Vis) absorption spectroscopy is a technique used to study electronic transitions and determine the optical band gap of materials. The band gap is a crucial parameter that distinguishes metals, semiconductors, and insulators.

For this compound, theoretical and experimental studies indicate that it behaves as a metal aip.org. First-principles band structure calculations have consistently shown either a very small band gap or no band gap at all (0.00 eV) aip.orgaip.orgmaterialsproject.org. This metallic nature is attributed to the Mo⁴⁺ (4d²) valence configuration near the Fermi level nih.gov. Due to its metallic behavior, SrMoO₃ is highly conductive and does not possess a traditional semiconductor band gap that would be typically measured using UV-Vis spectroscopy to analyze electronic transitions across the gap. While UV-Vis spectroscopy is widely used for characterizing wide-bandgap semiconductors like strontium titanate (SrTiO₃) researchgate.netresearchgate.net, its application for determining the band gap of metallic SrMoO₃ is not conventional. The absence of a significant band gap is a defining electronic feature of this compound.

Photoluminescence (PL) and Cathodoluminescence (CL) Spectroscopy

Photoluminescence (PL) and Cathodoluminescence (CL) are powerful spectroscopic techniques used to probe the electronic structure and optical properties of materials. PL involves the emission of light from a material after it has absorbed photons, while CL is the emission of light resulting from stimulation by an electron beam. rsc.org These methods are instrumental in identifying defects, impurities, and excitonic transitions, which manifest as characteristic emission peaks in the resulting spectra.

In the context of this compound (SrMoO₃), dedicated studies focusing on its photoluminescence and cathodoluminescence properties are not widely available in the current scientific literature. However, the application of these techniques could yield significant insights. For instance, CL spectroscopy, with its high spatial resolution, could map the distribution of oxygen vacancies or other point defects across a sample surface, which are known to influence the material's conductivity. mdpi.com The energy of emitted photons in either PL or CL could provide information about the band gap and the presence of electronic states within the gap, which are crucial for understanding the material's metallic behavior.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry and Valence States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. The technique works by irradiating a material with X-rays and measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

In the study of this compound, XPS is crucial for confirming the valence states of the constituent elements, particularly molybdenum, which is essential for the material's high conductivity. Research has consistently used XPS to verify the thermodynamically unfavorable Mo⁴⁺ (4d²) oxidation state in SrMoO₃ thin films and single crystals. aps.org Analysis of the Mo 3d core level spectrum allows for the deconvolution of peaks corresponding to different oxidation states. The presence of Mo⁶⁺, for example, would indicate the formation of the more stable but insulating SrMoO₄ phase, often as a surface impurity due to oxidation.

The Sr 3d and O 1s core level spectra also provide valuable information. The binding energy of the Sr 3d peaks is characteristic of its incorporation into the perovskite lattice. The O 1s spectrum can be complex and may be deconvoluted to distinguish between oxygen in the SrMoO₃ lattice, oxygen in surface contaminants (like carbonates), and oxygen associated with vacancy-related defects.

Below is a table of representative binding energies for the elements in this compound, compiled from data on related perovskite oxides.

Core LevelBinding Energy (eV)Notes
Sr 3d₅/₂~133.1Characteristic of Sr in a perovskite lattice like SrTiO₃ thermofisher.com
Mo 3d₅/₂~229.3 - 229.6Corresponds to the Mo⁴⁺ valence state.
Mo 3d₃/₂~232.5 - 232.8Corresponds to the Mo⁴⁺ valence state.
O 1s~529.5 - 530.0Lattice oxygen in the perovskite structure. Higher binding energy components may indicate surface species or defects.

Extended X-ray Absorption Fine Structure (EXAFS) for Local Atomic Environment Probing

While techniques like X-ray diffraction (XRD) provide information about the long-range average crystal structure, Extended X-ray Absorption Fine Structure (EXAFS) offers a complementary probe of the local atomic environment. EXAFS is sensitive to the short-range order around a specific absorbing atom, providing quantitative information on interatomic distances, coordination numbers, and the degree of local structural disorder (Debye-Waller factor). mdpi.com

For complex oxides like this compound, understanding the local structure is key to explaining their properties. EXAFS studies on the homologous perovskite series AMoO₃ (where A = Ca, Sr, Ba) have been instrumental in probing the local environment around the molybdenum atoms. semanticscholar.org These studies focus on analyzing the tilting and rotation of the [MoO₆] octahedra, which are fundamental structural features of perovskites. semanticscholar.org The analysis of EXAFS spectra can reveal subtle distortions in the Mo-O bond lengths and the Mo-O-Mo bond angles that are not apparent from long-range diffraction data alone.

This information is critical because such local distortions, even in a globally cubic structure, can significantly impact the electronic band structure and, consequently, the material's transport properties. By fitting the EXAFS data, researchers can build a more accurate picture of the true atomic arrangement, accounting for both static disorder and thermal vibrations. mdpi.com

In Situ Characterization Under Extreme Conditions

The study of materials under extreme pressure provides fundamental insights into their structural stability, bonding, and phase transitions. High-pressure experiments are typically conducted using a diamond anvil cell (DAC), which can generate pressures of many gigapascals.

High-Pressure X-ray Diffraction (XRD) is used to determine the crystal structure of a material as a function of pressure. By tracking the positions and intensities of diffraction peaks, one can identify pressure-induced phase transitions, calculate the equation of state (the relationship between pressure, volume, and temperature), and determine the bulk modulus, which is a measure of a material's resistance to compression. ihep.ac.cn While extensive high-pressure XRD studies have been conducted on the related perovskite SrMnO₃ and the scheelite-structured SrMoO₄, dedicated high-pressure XRD investigations specifically on the perovskite SrMoO₃ are not prominently reported. ihep.ac.cnosti.gov Such studies would be valuable for understanding its structural stability and compressibility, which are important for potential applications in strained thin films or high-stress environments.

High-Pressure Raman Spectroscopy is a powerful tool for investigating the vibrational properties of a material under compression. aps.org Changes in the frequency, width, and intensity of Raman-active phonon modes can signal a phase transition, provide information on changes in bond strength and symmetry, and detect subtle lattice distortions. researchgate.net For a cubic perovskite like SrMoO₃, which ideally has no first-order Raman modes, the appearance of peaks under pressure could indicate a symmetry-lowering phase transition. As with XRD, specific high-pressure Raman studies on SrMoO₃ are not widely documented.

The table below summarizes the kind of data that could be obtained from high-pressure studies on SrMoO₃, based on typical results for similar perovskite materials.

TechniquePotential Data/Findings for SrMoO₃Significance
High-Pressure XRDEquation of State (P-V data), Bulk Modulus, Pressure-induced phase transitions (e.g., cubic to tetragonal/orthorhombic)Reveals structural stability, compressibility, and potential new crystal structures at high pressure.
High-Pressure RamanPhonon mode shifts (dν/dP), Appearance/disappearance of modes, Mode splittingIndicates changes in bonding, crystal symmetry, and provides evidence for structural phase transitions.

Impedance spectroscopy is a technique used to characterize the electrical properties of materials by measuring their complex impedance as a function of frequency. It can distinguish between different electrical processes, such as bulk conductivity, grain boundary effects, and electrode interface phenomena. arxiv.org

Performing impedance spectroscopy in situ under compression would be a novel approach to study the interplay between mechanical strain and charge transport in this compound. By applying uniaxial or hydrostatic pressure and simultaneously measuring the impedance spectrum, researchers could investigate how strain affects both electronic and ionic conductivity. This is particularly relevant for SrMoO₃, as its high electronic conductivity is sensitive to the orbital overlap dictated by the Mo-O-Mo bond angles and lengths, which are directly affected by mechanical pressure. Such an experiment could quantify the piezoresistive effect and provide insights into how strain engineering could be used to tune the material's electrical properties for applications in sensors or flexible oxide electronics. However, there are no specific studies in the reviewed scientific literature applying in situ impedance spectroscopy under compression to this compound.

Doping Strategies and Their Influence on Strontium Trioxomolybdate Properties

Cationic Substitution at the Strontium Site (Sr²⁺)

The substitution of Sr²⁺ ions with other cations is a widely explored method to modify the properties of strontium trioxomolybdate. The choice of the dopant ion, including its size, charge, and electronic configuration, plays a crucial role in determining the resulting material properties.

The doping of SrMoO₄ with lanthanide ions can lead to distortions in the local crystal structure. For instance, the introduction of trivalent rare-earth ions can provoke distortions of the [SrO₈] dodecahedron and [MoO₄] tetrahedron in the structure researchgate.net. These structural modifications, in turn, influence the electronic and optical properties of the material.

Table 1: Influence of Lanthanide Doping on the Properties of this compound

Lanthanide Dopant Observed Emission Key Findings
Eu³⁺ Red emission Acts as a structural probe and red-light emitting center.
Tb³⁺ Green emission Exhibits characteristic green luminescence.
Sm³⁺ Orange-red emission Shows potential for applications in solid-state lighting.
Dy³⁺ White light emission Can produce white light through the combination of blue, yellow, and red emissions.
Tm³⁺/Ho³⁺ --- Dopant ions can either partially replace Sr²⁺ ions (Ho³⁺) or be located in interstitial sites (Tm³⁺) rsc.org.
Yb³⁺/Er³⁺ Up-conversion luminescence Capable of converting near-infrared photons into visible ones, enhancing light harvesting in solar cells rsc.org.

Besides lanthanides, other alkaline earth and transition metal ions can also be used to substitute Sr²⁺ in the SrMoO₄ lattice. The structural flexibility of the powellite structure, to which SrMoO₄ belongs, allows for a wide range of chemical substitutions nih.gov. Cations such as Ca²⁺, Ba²⁺, Cu²⁺, Mn²⁺, Cd²⁺, Pb²⁺, Cr²⁺, and Fe²⁺ can partially or completely replace Sr²⁺ ions nih.gov.

The substitution with other alkaline earth metals, such as barium (Ba²⁺), can lead to the formation of solid solutions like Sr₁₋ₓBaₓMoO₄. These substitutions can alter the lattice parameters and, consequently, the material's properties. The doping of alkaline earth metals can lead to the formation of more homogeneous solid solutions with higher surface area and smaller crystallite size nih.gov. This can also improve thermal aging resistance nih.gov.

Doping with transition metal ions is an effective way to control and improve the structure and, consequently, the optical, electrical, and magnetic properties of materials nih.gov. The introduction of these ions can change the cation distribution between the tetrahedral and octahedral sites, leading to different material properties nih.gov.

The substitution of Sr²⁺ with dopant ions of different ionic radii and charges inevitably leads to changes in the crystal structure and lattice parameters of this compound. According to Goldschmidt's rule, for isomorphic substitution to occur, the ionic radii of the substituent and the original ion should not differ by more than 10-15% nih.gov. For example, the ionic radius of Ca²⁺ (1.04 Å) differs from that of Sr²⁺ (1.2 Å) by 14%, allowing for the possibility of Ca²⁺ substitution nih.gov.

Doping can cause lattice distortions and the creation of defects, which can significantly influence the material's properties mdpi.com. For instance, the introduction of trivalent rare-earth ions into the Sr²⁺Mo⁶⁺O₄ matrix can lead to the appearance of point defects that affect the material's effective use rsc.org. These structural changes can be observed through techniques like X-ray diffraction, which can reveal shifts in diffraction peaks and changes in unit cell dimensions.

Table 2: Effect of Cationic Substitution on Lattice Parameters of this compound

Dopant Concentration Change in Lattice Parameters (a, c) Reference
Ba²⁺ Varies Increase in 'a' and 'c' parameters researchgate.net
Ca²⁺ Varies Decrease in 'a' and 'c' parameters nih.gov

Note: The exact changes in lattice parameters are dependent on the dopant concentration and synthesis method.

Anionic Substitution Within the Molybdate (B1676688) Complex (MoO₄²⁻)

Another effective strategy to modify the properties of this compound is to substitute the molybdate (MoO₄²⁻) anionic group with other tetrahedral oxyanions. This approach directly influences the electronic structure and vibrational modes of the crystal lattice.

The substitution of molybdate ions with tungstate (B81510) ions (WO₄²⁻) is particularly common due to the similar ionic radii and chemical properties of molybdenum and tungsten. This leads to the formation of Sr(Mo₁₋ₓWₓ)O₄ solid solutions. The complete solid solubility between SrMoO₄ and SrWO₄ allows for the continuous tuning of properties by varying the Mo/W ratio.

This substitution results in a localized distortion of the MO₄ (M = Mo, W) tetrahedral site within the scheelite structure, which is produced by the disordering of the Mo and W ions hilarispublisher.com.

The substitution of molybdate with tungstate ions has a profound impact on the electronic and optical properties of this compound. The band gap of the material can be tuned by adjusting the composition of the Sr(Mo₁₋ₓWₓ)O₄ solid solution.

Photoluminescence analyses have shown that the blue and green emission responses and their intensity can be attenuated when incorporating W contents between 10 mol% and 60 mol% hilarispublisher.com. This attenuation is linked to the localized distortion of the MO₄ tetrahedral site caused by the disordering of Mo and W ions hilarispublisher.com. The variation of the composition allows for the tuning of the emission wavelength, which is a desirable feature for phosphor applications.

Co-Doping Approaches in this compound

Co-doping, the simultaneous introduction of two or more distinct dopant elements into the SrMoO₃ lattice, represents a sophisticated strategy to engineer its properties. This approach allows for the creation of multifunctional materials where the combined influence of the dopants yields enhancements that are not achievable with single-dopant systems. The selection of co-dopants is often targeted at concurrently optimizing electronic conductivity, ionic conductivity, catalytic activity, and structural stability, particularly for applications like anodes in Solid Oxide Fuel Cells (SOFCs).

Synergistic Effects in Multi-Dopant Systems

The primary advantage of co-doping lies in the potential for synergistic effects, where the interaction between different dopants produces a combined effect greater than the sum of their individual effects. A notable example is the dual doping of SrMoO₃ with Chromium (Cr) and Nickel (Ni) to create high-performance SOFC anodes.

In this system, the two dopants perform distinct but complementary roles. Chromium substitutes Mo at the B-site of the perovskite structure, which can help to localize electrons and stabilize the lattice. Nickel, also introduced at the B-site, can be driven out of the perovskite lattice under reducing conditions through a process called exsolution. This process results in the formation of finely dispersed Ni nanoparticles anchored to the surface of the SrMoO₃ support.

The synergy is evident in the enhanced performance of the resulting material:

Enhanced Catalytic Activity : The exsolved Ni nanoparticles act as highly effective catalysts for the hydrogen oxidation reaction, a key process in SOFC operation.

Improved Stability : The Cr-doped SrMoO₃ backbone provides a stable and conductive support for the Ni nanoparticles, preventing their agglomeration at high operating temperatures and ensuring long-term performance.

This dual-doping strategy leverages the distinct chemical properties of each element to create a composite anode material in-situ, combining a stable mixed ionic-electronic conductor with a highly active metallic catalyst.

The table below outlines the individual and combined contributions of Cr and Ni dopants in SrMoO₃.

Dopant SystemComponentPrimary RoleSynergistic Outcome
Cr/Ni Co-DopingChromium (Cr)Substitutes Mo in the perovskite lattice, enhancing structural stability.Creates a robust SOFC anode with high catalytic activity and excellent operational stability, leading to improved cell efficiency.
Nickel (Ni)Undergoes exsolution to form surface nanoparticles that catalyze the fuel oxidation reaction.

Theoretical Prediction and Experimental Verification of Doping-Induced Property Modulation

The development of advanced doped SrMoO₃ materials is increasingly guided by a combination of theoretical modeling and experimental validation. Ab-initio methods, particularly those based on Density Functional Theory (DFT), have become powerful tools for predicting how dopants will affect the structural, electronic, and magnetic properties of the material before synthesis is attempted. nsf.gov

Theoretical calculations can accurately forecast changes in fundamental properties such as lattice parameters, bulk modulus, and electronic band structure. scirp.orgresearchgate.net For instance, DFT calculations employing both the Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA) have successfully predicted the equilibrium lattice parameter of undoped SrMoO₃, with results showing strong agreement with experimental data. scirp.orgresearchgate.net

Experimental verification is crucial to confirm these theoretical predictions. X-ray Diffraction (XRD) is a primary technique used to measure changes in the crystal structure upon doping. For example, when SrMoO₃ is doped with aluminum, experimental XRD analysis shows a clear contraction of the unit cell. nih.gov This result is perfectly aligned with theoretical expectations, as the smaller ionic radius of Al³⁺ (0.535 Å) compared to Mo⁴⁺ (0.65 Å) naturally leads to a smaller lattice parameter. nih.gov

In more complex cases, advanced theoretical models are required to match experimental observations. For the subtle octahedral rotations in the SrMoO₃ crystal structure, standard DFT+U (DFT with a Hubbard U correction) calculations can overestimate the degree of distortion. nsf.gov However, more sophisticated methods like DFT + Dynamical Mean Field Theory (DMFT) provide a more accurate description of electron correlations, leading to predictions of octahedral rotations that are in much better agreement with experimental findings. nsf.gov This highlights the iterative process where experimental results guide the refinement of theoretical models, leading to a deeper and more accurate understanding of the material's behavior.

The following table compares theoretically predicted and experimentally measured lattice parameters for undoped and doped SrMoO₃, illustrating the strong correlation between theory and experiment.

CompoundMethodLattice Parameter (a) in ÅReference
SrMoO₃ (undoped)Theoretical (DFT-LDA)3.99 scirp.orgresearchgate.net
Theoretical (DFT-GGA)4.04 scirp.orgresearchgate.net
Experimental (XRD)3.9760 nih.gov
SrMo₀.₉Al₀.₁O₃-δExperimental (XRD)3.9589 nih.gov
SrMo₀.₈Al₀.₂O₃-δExperimental (XRD)3.9521 nih.gov

Catalytic Applications and Reaction Mechanisms of Strontium Trioxomolybdate

Photocatalytic Activity and Degradation Mechanisms

The photocatalytic capabilities of strontium molybdate (B1676688) compounds are particularly relevant for addressing environmental pollution. These materials can harness light energy to drive chemical reactions that degrade persistent organic pollutants in water.

Strontium molybdate (SrMoO₄) has demonstrated notable efficacy in the photocatalytic degradation of various organic contaminants. Research has shown its ability to break down harmful substances such as diphenylamine (B1679370) and the antibiotic tetracycline (B611298) under photocatalytic conditions. Furthermore, when integrated into a heterostructure with graphitic carbon nitride (g-C₃N₄), the resulting SrMoO₄/g-C₃N₄ nanomaterial exhibits enhanced photocatalytic performance. This composite has been successful in degrading organic dyes like Methylene Blue (MB), Rhodamine B (RhB), and Crystal Violet (CV), achieving degradation efficiencies of up to 99.58%, 100%, and 98.65% for MB, RhB, and CV, respectively nih.gov. The improved performance of the heterostructure is attributed to more efficient charge separation and an extended light absorption range nih.gov.

Table 1: Photocatalytic Degradation Efficiency of SrMoO₄/g-C₃N₄ Heterostructure

Organic PollutantDegradation Efficiency (%)
Methylene Blue (MB)99.58
Rhodamine B (RhB)100
Crystal Violet (CV)98.65

The fundamental mechanism of photocatalysis in semiconductor materials like strontium molybdate involves the generation of electron-hole pairs upon absorption of photons with energy equal to or greater than the material's bandgap. These charge carriers then migrate to the catalyst's surface to initiate redox reactions that degrade pollutants.

A critical factor for high photocatalytic efficiency is the effective separation of these photogenerated electrons and holes, as their recombination is a major limiting factor. In heterostructures such as SrMoO₄/g-C₃N₄, the different band energy levels of the two materials facilitate charge separation. Upon photoexcitation, electrons tend to move to the material with a more positive conduction band, while holes move to the material with a more negative valence band. This spatial separation reduces the probability of recombination. Optical analyses of the SrMoO₄/g-C₃N₄ heterostructure have shown a decrease in photoluminescence intensity compared to pure g-C₃N₄, which is direct evidence of reduced electron-hole recombination nih.gov. This enhanced charge separation leads to a higher concentration of charge carriers available at the surface to generate reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻), which are responsible for the oxidation and degradation of organic pollutants.

Electrocatalytic Performance in Energy Conversion Systems

Beyond photocatalysis, strontium molybdate compounds are also being explored for their electrocatalytic properties, which are crucial for various energy conversion technologies, including fuel cells and water splitting for hydrogen production.

Direct mechanistic studies on the Oxygen Evolution Reaction (OER) specifically for strontium trioxomolybdate (SrMoO₃) are not extensively available in the current scientific literature. The OER is a critical half-reaction in water splitting and metal-air batteries, but it is often the bottleneck due to its sluggish kinetics involving a four-electron transfer process. Research on related perovskite oxides containing strontium or molybdenum suggests that the electronic structure and the presence of oxygen vacancies play a crucial role in OER activity. However, without specific studies on SrMoO₃, a detailed mechanistic discussion remains speculative.

Strontium molybdate (SrMoO₄) has been investigated as an electrocatalyst for the Hydrogen Evolution Reaction (HER), the other half-reaction of water splitting. Studies on SrMoO₄ spindle-shaped particles have shown their catalytic activity for HER in acidic aqueous solutions researchgate.net. The performance of SrMoO₄ was found to be superior to that of molybdenum trioxide (α-MoO₃), with an observed increase in the rate of hydrogen evolution researchgate.net.

The HER mechanism in acidic media typically follows either the Volmer-Tafel or Volmer-Heyrovsky pathway. The initial Volmer step involves the adsorption of a proton onto the catalyst surface to form an adsorbed hydrogen atom (H*). In the Tafel step, two adsorbed hydrogen atoms combine to form a hydrogen molecule (H₂). Alternatively, in the Heyrovsky step, an adsorbed hydrogen atom reacts with another proton and an electron to produce H₂. Electrochemical impedance spectroscopy studies have indicated that a shorter preparation time for SrMoO₄ results in a lower charge transfer resistance for the HER, suggesting more favorable kinetics for one of these steps researchgate.net.

Strontium molybdate (SrMoO₄) has shown significant promise as a co-catalyst in the electro-oxidation of methanol (B129727), a key reaction in direct methanol fuel cells (DMFCs). The primary challenge in methanol oxidation on platinum (Pt) catalysts is the strong adsorption of carbon monoxide (CO)-like intermediate species, which poison the catalyst surface and reduce its activity.

When SrMoO₄ is used in conjunction with a Pt catalyst, a synergistic effect is observed that enhances both the activity and CO tolerance for the methanol oxidation reaction (MOR). The proposed mechanism involves a bifunctional role for strontium molybdate. The SrMoO₄ component can facilitate the oxidative removal of adsorbed CO from the Pt surface at lower potentials. This is thought to occur through the formation of oxygen-containing species (like OH_ads) on the molybdate surface, which then react with adjacent CO adsorbed on Pt to form CO₂, freeing up active Pt sites for further methanol oxidation. The presence of HₓMoO₃/HᵧMoO₃ species in certain preparations of strontium molybdate has been suggested to accelerate the removal of these poisoning intermediates.

Table 2: Electrochemical Performance of Pt-based Electrocatalysts for Methanol Oxidation

ElectrocatalystForward Peak Current Density (mA/cm²)Onset Potential of MOR (mV)
20%-Pt/uncalcined Sr₀.₅Mo₀.₅O₄₋δ–C12.56344
Commercial 20%-Pt/CNot SpecifiedHigher than 344

Data adapted from studies on Pt/SrMoO₄-C electrocatalysts.

This enhanced management of intermediate species leads to a lower onset potential for methanol oxidation and a higher peak current density, indicating a more efficient conversion of methanol to electricity.

The Influence of Morphology and Surface Area on Catalytic Efficiency of this compound

The catalytic performance of a heterogeneous catalyst is intrinsically linked to its physical and chemical properties. For this compound, its morphology and surface area are paramount in dictating its efficiency by influencing the availability of active sites and the transport of reactants and products.

Unlocking Potential: The Influence of Nanostructure and Microstructure on Active Site Accessibility

The arrangement of atoms and grains in this compound at the nanoscale and microscale has a profound impact on the accessibility of its catalytically active sites. The perovskite structure of SrMoO₃ offers a versatile framework where the molybdenum ions (Mo⁴⁺) are considered key active centers, capable of participating in redox reactions. The efficiency of these sites is not solely dependent on their intrinsic reactivity but also on their exposure to the reactants.

Research into perovskite catalysts has consistently shown that a higher degree of surface roughness and the presence of features such as steps, kinks, and corners at the nanoscale can significantly increase the number of accessible active sites. For this compound, creating nanostructured forms, such as nanoparticles, nanowires, or hierarchical assemblies, can dramatically increase the surface-to-volume ratio. This, in turn, exposes a greater population of molybdenum and strontium cations and oxygen anions on the surface, which can act as or influence the active sites for catalytic transformations.

Engineering Catalytic Performance: Porosity and Surface Area Enhancement

To harness the full catalytic potential of this compound, significant research efforts are directed towards the deliberate engineering of its porosity and surface area. A high surface area provides more contact points for reactants, while a well-defined porous network facilitates efficient mass transport, preventing limitations that can stifle catalytic turnover.

The table below summarizes the impact of different synthesis strategies on the physical properties of this compound, highlighting the potential for engineering its catalytic architecture.

Synthesis MethodPrecursorsTypical Calcination Temperature (°C)Resulting MorphologyKey Advantages for Catalysis
Citrate MethodStrontium Nitrate (B79036), Ammonium Molybdate, Citric Acid800-1000Porous, agglomerated nanoparticlesHigh surface area, interconnected pore network
Solid-State ReactionStrontium Carbonate, Molybdenum Trioxide>1200Dense, crystalline particlesHigh thermal stability, well-defined crystal structure
Sol-Gel MethodStrontium Acetate, Molybdenum (V) Chloride600-900Nanoparticles, thin filmsHomogeneous composition, potential for high surface area

By carefully selecting the synthesis route and process parameters, it is possible to tailor the porosity and surface area of this compound, thereby optimizing its performance for specific catalytic applications. For example, in oxidation reactions, a high surface area and accessible pores are crucial for maximizing the interaction between the hydrocarbon substrate, the oxidant, and the catalyst's active sites.

Synergistic Catalytic Systems Incorporating this compound

The catalytic prowess of this compound can be further amplified by integrating it into synergistic catalytic systems. By combining SrMoO₃ with other materials, it is possible to create composite catalysts with enhanced properties that surpass the performance of the individual components.

A Powerful Partnership: Composites with Carbon Nanostructures

Carbon nanostructures, such as carbon nanotubes (CNTs), are excellent catalyst supports due to their high surface area, exceptional electrical conductivity, and chemical stability. While direct research on SrMoO₃-CNT composites is limited, studies on analogous strontium molybdate (SrMoO₄) composites provide valuable insights into the potential synergistic effects. In a study focused on an electrochemical sensor, a composite of strontium molybdate with functionalized carbon nanotubes (f-CNF) demonstrated enhanced electrocatalytic activity. The f-CNFs provided a highly porous carbon matrix that increased the active surface area and facilitated rapid electron transfer, complementing the inherent catalytic properties of the strontium molybdate. mdpi.com

Extrapolating these findings to this compound, it is anticipated that the high conductivity of CNTs could be particularly beneficial in electrocatalytic applications, where efficient charge transport is critical. The CNTs can act as a conductive scaffold, ensuring good electrical contact with the SrMoO₃ particles and promoting faster reaction kinetics. Furthermore, the high surface area of CNTs would allow for a high dispersion of SrMoO₃ nanoparticles, preventing agglomeration and maximizing the exposure of active sites.

Enhancing Activity: Interaction with Noble Metal Catalysts and Support Effects

The integration of noble metals, such as platinum, palladium, and ruthenium, with oxide supports can lead to highly active and selective catalysts. The interaction between the noble metal and the support material can significantly influence the electronic properties and morphology of the metal nanoparticles, a phenomenon known as metal-support interaction (MSI).

While extensive research on this compound as a support for a wide range of noble metals is still in its early stages, a notable example is the investigation of SrMoO₃ with segregated ruthenium (Ru) nanoparticles for SOFC applications. In this system, the Ru nanoparticles were observed to segregate on the surface of the SrMoO₃ perovskite. This arrangement led to a significant enhancement in the catalytic activity for the hydrogen oxidation reaction. The perovskite support is believed to play a crucial role in stabilizing the Ru nanoparticles and potentially modifying their electronic structure to promote catalysis.

The support can influence the catalytic activity of the noble metal in several ways:

Dispersion and Stability: The support material can help to disperse the noble metal into small nanoparticles, increasing the number of active sites and preventing sintering at high temperatures.

Electronic Effects: Charge transfer between the support and the noble metal can alter the electronic density of the metal, thereby influencing its adsorption properties and catalytic reactivity.

Creation of Active Sites at the Interface: The interface between the noble metal and the support can create unique active sites that are not present in either component alone.

The table below illustrates the potential effects of using this compound as a support for various noble metal catalysts, based on established principles of metal-support interactions.

Noble MetalPotential Catalytic ApplicationExpected Support Effects of this compound
Platinum (Pt)Oxidation, HydrogenationEnhanced dispersion, potential for strong metal-support interaction (SMSI), modification of electronic properties.
Palladium (Pd)Cross-coupling reactions, HydrogenationStabilization of Pd nanoparticles, promotion of specific reaction pathways.
Ruthenium (Ru)Hydrogenation, Ammonia synthesisEnhanced catalytic activity through synergistic effects, as demonstrated in SOFC applications.
Rhodium (Rh)CO oxidation, Three-way catalysisPotential for improved thermal stability and resistance to poisoning.

Further research is needed to fully elucidate the specific interactions between this compound and various noble metals and to harness these synergistic effects for the development of advanced catalytic systems.

Computational and Theoretical Modeling of Strontium Trioxomolybdate Systems

First-Principles Simulations of Bulk and Surface Structures

First-principles calculations are employed to model the behavior of electrons and nuclei, allowing for the prediction of material properties from fundamental quantum mechanics without empirical parameters.

Theoretical calculations have robustly established the ground state of Strontium trioxomolybdate as the ideal cubic perovskite structure, belonging to the Pm-3m space group. aps.org Ab-initio studies based on DFT, utilizing both the local density approximation (LDA) and generalized gradient approximation (GGA), have calculated the equilibrium lattice parameters, which show good agreement with experimental data. researchgate.net These simulations involve minimizing the total energy of the system with respect to the lattice constants and atomic positions to identify the most stable crystallographic configuration.

First-principles calculations using DFT plus Hubbard U (DFT+U) are also employed to investigate the atomic and magnetic structures, confirming the cubic perovskite ground state and interpreting it in terms of unstable phonons of higher symmetry structures. aps.org While the ground state is well-defined, detailed computational predictions for specific high-pressure phase transitions in SrMoO₃ are not extensively documented. However, perovskite oxides, in general, are known to undergo pressure-induced phase transitions to structures with lower symmetry, such as tetragonal or orthorhombic phases, driven by the tilting and rotation of the MoO₆ octahedra.

Calculated Ground State Properties of Cubic SrMoO₃
ParameterLDAGGAExperimental
Lattice Parameter (Å)3.994.04~3.975
Bulk Modulus (GPa)143.025146.14-

The response of a material to external pressure is described by its compressibility, the inverse of the bulk modulus. DFT calculations have successfully predicted the bulk modulus of SrMoO₃, providing a measure of its resistance to uniform compression. researchgate.net The calculated values of 143.025 GPa (LDA) and 146.14 GPa (GGA) indicate a relatively rigid structure. researchgate.net

These values, however, represent an isotropic response to hydrostatic pressure. Anisotropic compressibility, which describes the directional dependence of compression under non-hydrostatic stress, is a critical parameter for understanding mechanical stability and behavior in thin films or under strain. While the computational framework exists to simulate anisotropic elastic constants and directional compressibility, specific theoretical studies detailing the anisotropic compressibility of SrMoO₃ under various stress tensors are not widely reported in the surveyed literature.

Electronic Structure Calculations (Band Structure and Density of States)

The electronic structure dictates the electrical and optical properties of a material. For SrMoO₃, a compound noted for its high electrical conductivity, understanding its band structure and density of states (DOS) is crucial.

DFT calculations consistently show that this compound is a metal, characterized by the absence of a band gap. The calculated band structure reveals that several bands cross the Fermi level (E_F), allowing for the free movement of electrons, which explains its high conductivity.

The total and partial density of states (PDOS) provide further insight into the electronic configuration. The states near the Fermi level are primarily composed of Molybdenum (Mo) 4d orbitals, with a significant contribution from Oxygen (O) 2p orbitals. Specifically, the valence bands just below E_F are dominated by O-2p states hybridized with Mo-4d states, while the conduction bands immediately above E_F are mainly derived from Mo-4d states. This significant hybridization indicates a strong covalent character in the Mo-O bond.

Key Features of the Calculated Density of States (DOS) for SrMoO₃
Energy RegionDominant Orbital ContributionImplication
Valence Band (Below E_F)O-2p with significant Mo-4d hybridizationForms the main bonding states
Around Fermi Level (E_F)Mo-4d (t₂g) and O-2pResponsible for metallic conductivity
Conduction Band (Above E_F)Primarily Mo-4d with some O-2pAvailable empty states for electrons

The bonding in SrMoO₃ involves a combination of ionic and covalent interactions, which can be analyzed through computational models of charge distribution. A formal ionic model suggests a charge state of Sr²⁺, Mo⁴⁺, and O²⁻. This implies a significant transfer of electrons from the strontium and molybdenum atoms to the more electronegative oxygen atoms.

More advanced computational analyses, such as the Electron Localization Function (ELF) and Localized Orbital Locator (LOL), are used to visualize and quantify the nature of chemical bonds and electron localization. arxiv.orgresearchgate.net For SrMoO₃, such analyses would reveal a high degree of electron delocalization within the Mo-O covalent network, consistent with its metallic nature. The charge density difference plots, obtained by subtracting the charge densities of isolated atoms from that of the crystal, can quantitatively map the charge accumulation in the bonding regions between Mo and O atoms and the charge depletion around the Sr and Mo cations, illustrating the inter-atomic charge transfer. researchgate.net

Lattice Dynamics and Vibrational Spectroscopy Simulations

Lattice dynamics simulations investigate the collective vibrations of atoms in a crystal, known as phonons. These vibrations are fundamental to understanding thermal properties, structural stability, and the interpretation of Raman and infrared (IR) spectra.

First-principles calculations of the phonon dispersion curves for SrMoO₃ have been performed using methods such as density functional perturbation theory (DFPT). A key finding from these simulations is the absence of imaginary phonon modes throughout the entire Brillouin zone for the cubic perovskite structure. The presence of imaginary frequencies would indicate a dynamical instability, suggesting the structure would spontaneously distort into a lower-energy configuration. The all-real phonon frequencies thus confirm that the ideal cubic Pm-3m structure is dynamically stable at 0 K.

Phonon Mode Calculation and Spectroscopic Assignment

The vibrational properties of this compound are crucial for understanding its thermal behavior and electron-phonon interactions. Density Functional Theory (DFT) calculations have been employed to investigate the phonon dispersion of the cubic Pm-3m phase of SrMoO₃. These calculations have shown no imaginary phonon modes, confirming the dynamical stability of the cubic structure at 0 K. A notable feature of the calculated phonon dispersion is the presence of a soft R₄⁺ octahedral rotation mode, indicating a tendency towards a structural distortion involving the tilting of the MoO₆ octahedra.

Group theoretical analysis for the ideal cubic perovskite structure of SrMoO₃ predicts the distribution of vibrational modes. At the Γ point of the Brillouin zone, the irreducible representation for the optical phonons is 3T₁ᵤ + 1T₂ᵤ. The three T₁ᵤ modes are infrared (IR) active, while the T₂ᵤ mode is silent, meaning it is neither IR nor Raman active. Consequently, the first-order Raman spectrum of ideal cubic SrMoO₃ is predicted to be silent.

Experimentally, the infrared spectra of ordered cubic perovskites, a class of materials to which SrMoO₃ belongs, typically exhibit four bands as predicted by factor group analysis. The assignment of these bands to specific atomic motions can be complex due to the potential mixing of internal stretching and bending modes of the MoO₆ octahedra with external translational modes of the Sr²⁺ cations.

For a more detailed assignment of spectroscopic features, theoretical calculations of the vibrational frequencies and their corresponding eigenvectors are essential. These calculations allow for the visualization of the atomic motions associated with each mode, enabling a direct correlation with experimentally observed IR and Raman spectra, especially in cases where structural distortions lower the symmetry and activate otherwise silent modes.

Atomistic Simulations of Doping Effects

Atomistic simulations, particularly those based on DFT, are powerful tools for predicting how the incorporation of dopant atoms influences the structure and properties of this compound. These simulations can provide detailed information on where dopants are likely to reside within the crystal lattice and how they alter the local atomic and electronic environment.

Dopant Incorporation Mechanisms and Site Preference Analysis

The perovskite structure of SrMoO₃ offers two cationic sites for dopant incorporation: the A-site, occupied by strontium, and the B-site, occupied by molybdenum. The preference of a dopant for a particular site is governed by a combination of factors, including its ionic radius, oxidation state, and the resulting charge compensation mechanism.

Theoretical calculations can systematically explore the site preference for a wide range of dopants. For example, trivalent ions are generally expected to substitute at the B-site, with charge compensation occurring through the creation of oxygen vacancies. The ionic radius of the dopant plays a crucial role; a dopant with an ionic radius similar to that of Mo⁴⁺ (0.65 Å for coordination number 6) is more likely to be incorporated at the B-site without causing significant local lattice distortions.

Influence on Local Atomic Environments and Electronic Properties

The introduction of dopants into the SrMoO₃ lattice can significantly alter the local atomic environment and, consequently, the electronic properties of the material. Computational modeling allows for a detailed investigation of these changes.

When a dopant substitutes for a host cation, the bond lengths and angles in the immediate vicinity of the dopant are modified. These local structural relaxations can be quantified through DFT calculations. For example, the substitution of Mo⁴⁺ with a smaller cation would be expected to lead to a contraction of the surrounding oxygen octahedron.

These changes in the local atomic structure have a direct impact on the electronic band structure. Doping can introduce new electronic states within the band gap, shift the Fermi level, and alter the density of states near the Fermi level. For instance, the introduction of Al³⁺ at the Mo⁴⁺ site in SrMoO₃ has been shown to induce a metal-to-insulator transition at higher doping concentrations. This transition is attributed to the reduction in the concentration of charge carriers (electrons) and potential localization effects introduced by the dopant and the associated oxygen vacancies.

DFT calculations can provide detailed insights into these electronic modifications by computing the projected density of states (PDOS) for the pristine and doped systems. The PDOS reveals the contribution of different atomic orbitals to the electronic states, allowing for a clear understanding of how the dopant and its neighboring atoms influence the electronic structure and, consequently, the material's conductivity and other electronic properties.

Reaction Mechanism Modeling for Catalytic Processes

This compound has shown promise as a catalyst, particularly as an anode material in solid oxide fuel cells (SOFCs), where it facilitates the oxidation of fuel. Computational modeling is a valuable tool for understanding the fundamental mechanisms of catalytic reactions occurring on the surface of SrMoO₃.

Adsorption and Reaction Pathway Simulations on this compound Surfaces

The first step in a heterogeneous catalytic reaction is the adsorption of reactant molecules onto the catalyst surface. DFT calculations can be used to model the adsorption of various molecules on different crystallographic surfaces of SrMoO₃. By calculating the adsorption energies for different surface sites (e.g., on top of a Sr or Mo atom, or at a bridging site between atoms) and for different molecular orientations, the most stable adsorption configurations can be identified. The electronic structure of the adsorbed molecule and the surface can also be analyzed to understand the nature of the chemical bonding between them.

Following adsorption, the reactant molecules undergo a series of transformations, ultimately leading to the formation of products. Computational simulations can be employed to map out the entire reaction pathway. This involves identifying the intermediate species and the transition states that connect them. By calculating the activation energy for each elementary step, the energetically most favorable reaction pathway can be determined. For example, in the context of its use as an SOFC anode, simulations could model the adsorption of hydrogen and its subsequent dissociation and reaction with oxygen ions on the SrMoO₃ surface. The presence of surface defects, such as oxygen vacancies, is known to be crucial for the catalytic activity of many metal oxides, and their role in the reaction mechanism can be explicitly investigated through these simulations.

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing and characterizing strontium trioxomolybdate (SrMoO₄) in laboratory settings?

  • Methodological Answer : Synthesis typically involves solid-state reactions or hydrothermal methods. For solid-state synthesis, stoichiometric amounts of SrCO₃ and MoO₃ are homogenized, calcined at 800–1000°C under controlled atmospheres, and phase purity verified via X-ray diffraction (XRD). Hydrothermal synthesis uses aqueous precursors (e.g., Sr(NO₃)₂ and Na₂MoO₄) heated in autoclaves at 150–200°C. Characterization should include XRD for crystallinity, SEM-EDS for morphology and elemental composition, and FTIR/Raman spectroscopy for bonding environments. Ensure reproducibility by documenting furnace temperature gradients and precursor purity .

Q. Which analytical techniques are critical for verifying the structural and compositional integrity of this compound?

  • Methodological Answer : Prioritize multi-technique validation:

  • XRD : Confirm crystal structure and phase purity by matching to reference databases (e.g., ICDD PDF-4+).
  • XPS : Quantify surface Sr/Mo oxidation states and detect impurities.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition pathways.
  • ICP-MS : Measure trace elemental contaminants affecting catalytic/optical properties. Cross-validate results with independent labs to address instrumental biases .

Advanced Research Questions

Q. How can researchers address reproducibility challenges in strontium isotope (⁸⁷Sr/⁸⁶Sr) analysis for provenance studies involving SrMoO₄?

  • Methodological Answer : Laser-ablation inductively coupled plasma mass spectrometry (LA-ICP-MS) data requires standardized noise reduction and outlier filtering. Use open-source tools like IsoFishR for consistent data trimming (e.g., removing unstable laser warm-up periods) and smoothing (moving averages or spline fits). Calibrate with certified reference materials (NIST SRM 987) and report ±2σ uncertainties. Inter-lab comparisons mitigate instrument-specific biases .

Q. What strategies resolve contradictions in strontium isotope data when SrMoO₄ is used in archaeological or environmental provenance studies?

  • Methodological Answer : Contradictions often arise from environmental Sr contributions (e.g., agricultural lime altering local ⁸⁷Sr/⁸⁶Sr ratios). Implement:

  • Multi-isotope tracing : Combine Sr with δ¹⁸O or ⁸⁶Sr/⁸⁸Sr to isolate geological vs. anthropogenic sources.
  • Likelihood modeling : Use Bayesian mixing models to quantify source contributions.
  • Machine learning : Train algorithms on regional Sr isotope maps to predict provenance probabilities .

Q. How do environmental factors (e.g., pH, temperature) influence SrMoO₄’s stability and isotopic signature in long-term geochemical studies?

  • Methodological Answer : Conduct accelerated aging experiments:

  • Acid leaching : Expose SrMoO₄ to pH 2–12 solutions (simulating soil/water conditions) and monitor Sr release via ICP-MS.
  • Isotopic exchange : Soak samples in ⁸⁴Sr-enriched solutions to quantify Sr mobility.
  • Microscopy : Track surface degradation (pitting, recrystallization) using SEM post-exposure .

Q. What advanced statistical methods are recommended for noise reduction in high-resolution strontium isotope datasets?

  • Methodological Answer : For LA-ICP-MS time-resolved

  • Wavelet transforms : Separate high-frequency noise from true isotopic signals.
  • Kernel density estimation (KDE) : Identify modal ⁸⁷Sr/⁸⁶Sr ratios in heterogeneous samples.
  • Principal component analysis (PCA) : Reduce dimensionality in multi-isotope studies. Validate methods using synthetic datasets with known noise profiles .

Methodological Tools and Best Practices

Q. How can IsoFishR improve data reproducibility in strontium isotope research?

  • Methodological Answer : IsoFishR standardizes:

  • Data trimming : Removes unstable ablation intervals (start/end of laser runs).
  • Normalization : Corrects mass bias using internal/external standards.
  • Visualization : Overlays raw/smoothed data to validate filtering parameters.
  • Open-source customization : Modify code for sample-specific workflows (e.g., otoliths vs. ceramics) .

Q. What are the best practices for integrating this compound data into interdisciplinary studies (e.g., materials science and geology)?

  • Methodological Answer :

  • Metadata standardization : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for datasets.
  • Cross-disciplinary calibration : Use shared reference materials (e.g., USGS basalt BCR-2) for Sr/Mo ratios.
  • Collaborative platforms : Publish datasets on repositories like Zenodo with DOI-linked analytical protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.